2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide
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Overview
Description
2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide is an organic compound with the molecular formula C13H10INOS It is a derivative of benzamide, characterized by the presence of an iodine atom, a phenyl group, and a trichloromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-iodobenzoic acid.
Amidation: The 2-iodobenzoic acid is reacted with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 2-iodo-N-phenylbenzamide.
Thioether Formation: The 2-iodo-N-phenylbenzamide is then treated with trichloromethylsulfanyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The trichloromethylsulfanyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) can be used under mild conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzamides with various electrophiles.
Nucleophilic Substitution: Products with nucleophiles replacing the trichloromethylsulfanyl group.
Oxidation and Reduction: Oxidized or reduced forms of the compound, potentially altering the sulfur or iodine atoms.
Scientific Research Applications
2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide involves its interaction with molecular targets through its functional groups:
Iodine Atom: Participates in halogen bonding and electrophilic interactions.
Trichloromethylsulfanyl Group: Engages in nucleophilic and electrophilic reactions.
Phenyl Group: Contributes to π-π interactions and aromatic stacking.
These interactions can affect various molecular pathways, leading to the compound’s observed biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-phenylbenzamide: Lacks the trichloromethylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
2-Iodobenzamide: Lacks both the phenyl and trichloromethylsulfanyl groups, resulting in different chemical properties and reactivity.
Properties
CAS No. |
60333-60-0 |
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Molecular Formula |
C14H9Cl3INOS |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-iodo-N-phenyl-N-(trichloromethylsulfanyl)benzamide |
InChI |
InChI=1S/C14H9Cl3INOS/c15-14(16,17)21-19(10-6-2-1-3-7-10)13(20)11-8-4-5-9-12(11)18/h1-9H |
InChI Key |
CEWFGCMVTQXWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2I)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
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